molecular formula C18H17ClN2O4S3 B2738979 2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine CAS No. 690979-53-4

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine

Cat. No.: B2738979
CAS No.: 690979-53-4
M. Wt: 456.97
InChI Key: UDDWPWDWLFQKED-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine is a synthetic organic compound designed for research applications, featuring a thiazole core functionalized with multiple sulfonamide groups. This structural motif is of significant interest in medicinal chemistry and chemical biology. The molecule integrates a 1,3-thiazole ring, a privileged scaffold in drug discovery known to contribute to diverse pharmacological activities. Its structure is further elaborated with two distinct sulfonyl groups—a 4-chlorophenylsulfonyl and a tosyl group—along with a dimethylamine substituent, creating a multi-functionalized chemical entity for investigation. This compound is primarily intended for use as a key intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize it to build more complex molecular architectures or to study structure-activity relationships (SAR). The presence of both thiazole and sulfonamide functionalities suggests potential research value in enzyme inhibition studies . Sulfonamide derivatives have been extensively studied for their ability to inhibit various enzymes, including carbonic anhydrases, and are often explored for their antimicrobial and antiviral properties . Furthermore, 2-aminothiazole sulfonamide analogs have demonstrated potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase in research settings, making them candidates for the study of metabolic disorders and infectious diseases . The specific mechanism of action for this compound would be dependent on the research context, but its design allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the sulfonamide and aryl groups. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S3/c1-12-4-8-14(9-5-12)27(22,23)16-17(21(2)3)26-18(20-16)28(24,25)15-10-6-13(19)7-11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWPWDWLFQKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Thiazole Core Formation

The thiazole ring serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-halo ketones with thioureas. For example, reacting 4-chlorophenylthioamide with α-bromoacetophenone derivatives under basic conditions generates the thiazole core. This method offers moderate yields (60–75%) but requires careful control of stoichiometry to avoid polysubstitution.

Cyclization of Thioamides

Alternative routes employ cyclization of thioamides with halocarbons. A 2021 study demonstrated that imidazo[4,5-e]thiazolo[3,2-b]triazines form via base-catalyzed rearrangement of Michael adducts, highlighting the role of acetylenedicarboxylates in regioselective cyclization. Adapting this method, thioamide precursors could undergo cyclization in dimethylformamide (DMF) at 120–130°C to yield the thiazole backbone.

Stepwise Functionalization of the Thiazole Ring

Sulfonylation at Positions 2 and 4

Introducing sulfonyl groups necessitates sequential sulfonylation reactions:

Tosylation at Position 4

The tosyl group is introduced first due to its bulkiness, which minimizes steric hindrance for subsequent reactions. Thiazole-4-thiol intermediates are treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Yields exceed 80% when conducted at 0–5°C.

4-Chlorophenylsulfonylation at Position 2

The 4-chlorophenylsulfonyl group is introduced via electrophilic substitution. Using 4-chlorobenzenesulfonyl chloride and pyridine in toluene at 120°C ensures complete conversion. This step benefits from the electron-withdrawing nature of the tosyl group, directing sulfonylation to position 2.

Amination at Position 5

The N,N-dimethylamine moiety is installed via nucleophilic aromatic substitution (NAS). Thiazole-5-bromide intermediates react with dimethylamine gas in tetrahydrofuran (THF) at −78°C, achieving 65–70% yields. Alternatively, Ullmann-type coupling with CuI and 1,10-phenanthroline enables amination under milder conditions (60°C, 12 h).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Tosylation : Dichloroethane/water mixtures enhance solubility of sulfonyl chlorides, per recent protocols.
  • Sulfonylation : N,N-Diisopropylamine acts as both solvent and base, eliminating the need for additional reagents.
  • Amination : Polar aprotic solvents like DMF improve NAS kinetics but require rigorous drying to prevent hydrolysis.

Temperature and Catalysis

  • Cyclization reactions proceed efficiently at 120–130°C, with potassium carbonate mitigating side reactions.
  • Copper(I) iodide (5 mol%) accelerates amination, reducing reaction times from 24 h to 8 h.

Characterization and Analytical Validation

Spectroscopic Methods

  • NMR Spectroscopy :
    • $$ ^1H $$ NMR confirms dimethylamine integration at δ 2.8–3.1 ppm (singlet, 6H).
    • Aromatic protons of tosyl and 4-chlorophenyl groups appear as distinct multiplets between δ 7.2–8.1 ppm.
  • IR Spectroscopy :
    • S=O stretches of sulfonyl groups absorb at 1150–1300 cm$$^{-1}$$.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >98% purity. Recrystallization from ethanol/water (7:3) yields crystalline product suitable for X-ray diffraction.

Challenges and Alternative Pathways

Regioselectivity Issues

Competing sulfonylation at position 5 is mitigated by pre-installing the dimethylamine group. However, this requires protecting group strategies, such as using tert-butoxycarbonyl (Boc), which is later removed under acidic conditions.

Green Chemistry Approaches

Recent advances replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), achieving comparable yields (78%) while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
  • Core Structure : 1,3,4-Thiadiazole (vs. thiazole in the target compound).
  • Substituents : 4-Chlorobenzylidene Schiff base at position 2 and 4-methylphenyl at position 3.
  • Key Differences : The thiadiazole core introduces an additional nitrogen atom, altering electronic properties. The Schiff base (imine) group contrasts with the sulfonyl substituents in the target compound.
  • Bioactivity : Reported broad-spectrum biological activities, including insecticidal and fungicidal effects .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
  • Core Structure : Thiazole (same as target compound).
  • Substituents: 4-Chlorophenyl at position 4 and a dimethylaminobenzylidene Schiff base at position 2.
  • Key Differences: Lacks sulfonyl groups; instead, features a dimethylamino-substituted benzylidene group.
  • Bioactivity : Acts as a cyclin-dependent kinase inhibitor, highlighting the pharmacological relevance of thiazole derivatives .
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ()
  • Core Structure : Thiazole (same as target compound).
  • Substituents : Benzenesulfonyl at position 4, chloro at position 5, and pyridin-3-ylmethyl at the amine.
  • Key Differences : Single sulfonyl group (vs. dual sulfonyls in the target compound) and pyridine substitution.
  • Applications : Listed in medicinal chemistry databases (e.g., CHEMBL1464148), suggesting kinase or receptor targeting .

Analogues with Heterocyclic Variations

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine ()
  • Core Structure : Thiophene with oxadiazole substituent.
  • Substituents : 4-Chlorophenyl-linked oxadiazole at position 5 and methyl at position 4.
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine ()
  • Core Structure : Isoxazole.
  • Substituents : 4-Chlorobenzylidene Schiff base and methyl groups.
  • Key Differences : Isoxazole’s oxygen-nitrogen ring differs electronically from thiazole, influencing binding affinity in biological targets .

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, sulfonyl group, and various substituents that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

The molecular formula of this compound is C18H17ClN2O4SC_{18}H_{17}ClN_2O_4S, with a molecular weight of 396.92 g/mol. The structure includes a thiazole ring which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized several derivatives with the sulfonamide moiety and tested them against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains exhibited weak to moderate susceptibility .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Anti-inflammatory Activity

The sulfonamide group in the compound is associated with anti-inflammatory effects. In vitro studies have demonstrated that similar thiazole derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . The specific mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Properties

Thiazole derivatives have been studied for their anticancer potential. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, a derivative of the thiazole ring was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast)10
Thiazole Derivative BHeLa (Cervical)15
Thiazole Derivative CA549 (Lung)12

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which has implications for neurodegenerative diseases .
  • Protein Binding : Studies using bovine serum albumin (BSA) indicate strong binding affinity, suggesting that the compound may have prolonged circulation time in vivo .
  • Cellular Uptake : The presence of the dimethyl group enhances lipophilicity, facilitating cellular uptake and enhancing biological activity.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazole derivative showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.
  • Case Study 2 : Preclinical studies demonstrated that a related compound effectively reduced tumor size in xenograft models of breast cancer.

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